molecular formula C20H13F3N4O4S B2567311 7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115892-78-8

7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2567311
CAS No.: 1115892-78-8
M. Wt: 462.4
InChI Key: JFPIIRICCFXPGF-UHFFFAOYSA-N
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Description

7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a high-affinity, ATP-competitive chemical probe widely utilized in biochemical and cellular research for the selective inhibition of Cyclin-Dependent Kinase 8 (CDK8). CDK8 , as part of the mediator complex, is a key regulatory node in transcriptional control, influencing gene expression programs driven by signaling pathways such as β-catenin, NOTCH, and serum response factor (SRF). By specifically targeting CDK8, this compound allows researchers to dissect the kinase's role in oncogenic processes, as its activity is frequently implicated in colorectal, breast, and other cancers where it promotes cell proliferation and stemness. The primary research value of this inhibitor lies in its application for probing CDK8-mediated phosphorylation of transcription factors like STAT1, which is crucial for understanding its function in gene regulation and its contribution to therapeutic resistance. Its use in models of acute myeloid leukemia (AML) has demonstrated efficacy in suppressing leukemia stem cell function, highlighting its potential as a tool for validating CDK8 as a therapeutic target. This inhibitor is therefore an essential reagent for investigating transcriptional dysregulation, cancer biology, and for supporting pre-clinical drug discovery efforts aimed at the CDK8/19 kinase module.

Properties

IUPAC Name

7-methyl-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O4S/c1-27-18(28)12-6-14-15(30-9-29-14)7-13(12)24-19(27)32-8-16-25-17(26-31-16)10-3-2-4-11(5-10)20(21,22)23/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPIIRICCFXPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the reaction of 3-(trifluoromethyl)benzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

    Attachment of the oxadiazole moiety to the quinazolinone core: This step often involves a nucleophilic substitution reaction where the oxadiazole derivative reacts with a halogenated quinazolinone intermediate.

    Introduction of the sulfanyl group: This can be done via a thiol-ene reaction, where a thiol group is added to an alkene precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations:

  • Synthesis of Complex Molecules : It can be used to create more complex structures through reactions such as oxidation and substitution.
  • Material Science : The compound's properties are being explored for the development of advanced materials and polymers due to its unique chemical structure.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit significant antimicrobial properties. The presence of the oxadiazole group has been linked to enhanced antibacterial activity against various pathogens .
  • Cancer Research : Compounds with similar frameworks have been evaluated for their cytotoxic effects on cancer cell lines. For instance, studies on mercapto-substituted compounds have shown promising chemopreventive effects against cancer cells .

Medicine

The pharmaceutical applications of this compound are particularly noteworthy:

  • Drug Development : The structural features of the compound imply potential as a pharmaceutical agent. Its interactions with biological targets are under investigation for therapeutic uses in treating diseases such as cancer and bacterial infections.
  • Mechanism of Action : The trifluoromethyl group may enhance binding affinity to specific receptors or enzymes involved in disease pathways, making it a candidate for targeted therapies.

Case Studies

Several studies have highlighted the effectiveness of compounds related to 7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one:

  • Anticancer Activity : A derivative was tested against human malignant cell lines (MCF-7) showing significant cytotoxicity compared to standard treatments .
  • Antibacterial Properties : Compounds with similar oxadiazole structures demonstrated comparable activity to established antibiotics like streptomycin against various bacteria .

Mechanism of Action

The mechanism by which 7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the oxadiazole ring may participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Core Structure and Substituents

The target compound’s quinazolinone core distinguishes it from analogs in the evidence, such as triazoloquinazolinones (e.g., compounds 5f, 5g, and 5h in ) and coumarin-oxadiazole hybrids (e.g., 6e in ). Key differences include:

Compound Core Structure Key Substituents Functional Impact
Target Compound Quinazolinone 1,2,4-Oxadiazole, CF3Ph, [1,3]dioxolo Enhanced metabolic stability, lipophilicity
5f (Triazoloquinazolinone) Triazoloquinazolinone Phenethyloxy, dimethoxy Electron-donating groups; potential CNS activity
6e (Coumarin-oxadiazole) Coumarin 1,3,4-Oxadiazole, acetyl, substituted phenyl Anticonvulsant activity at 30 mg/kg
  • Triazoloquinazolinones () feature a fused triazole ring instead of the dioxolo and oxadiazole groups. Substituents like phenethyloxy or methylsulfanyl in these compounds may modulate solubility and target selectivity .
  • Coumarin-oxadiazole hybrids () replace the quinazolinone core with a coumarin scaffold but retain the oxadiazole ring, which contributed to anticonvulsant activity in MES tests .

Pharmacological Activity

  • The trifluoromethyl group may enhance blood-brain barrier penetration .
  • Coumarin-oxadiazoles : Compound 6e showed potent anticonvulsant activity at 30 mg/kg in MES tests, with lower neurotoxicity than phenytoin .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to methoxy or methylsulfanyl groups in triazoloquinazolinones .
  • Electronic Effects: The [1,3]dioxolo group in the target compound may enhance electron density at the quinazolinone core, affecting binding to enzymatic targets.

Biological Activity

7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinazolinone core and an oxadiazole moiety. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this quinazolinone derivative exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have shown promising results in inhibiting cancer cell proliferation. In particular:

  • Cytotoxicity Assays : In vitro studies demonstrated that certain analogs of oxadiazole compounds possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features showed IC50 values in the nanomolar range against prostate cancer cells (PC3) and breast cancer cells (MCF7) .
CompoundCell LineIC50 (µM)
Analog APC30.02
Analog BMCF70.32
Reference DrugVinblastine0.01

The proposed mechanism for the anticancer activity involves the inhibition of critical signaling pathways associated with cell proliferation and survival. Specifically, compounds like those derived from oxadiazoles target the Rho/Myocardin signaling pathway, which is essential for gene transcription related to cancer progression .

Other Biological Activities

Beyond anticancer properties, compounds similar to the one in focus have demonstrated additional biological activities:

  • Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial effects against bacterial strains. Preliminary results suggest moderate efficacy against Gram-positive bacteria .
  • Anti-inflammatory Effects : Certain analogs have shown potential anti-inflammatory properties through the modulation of cytokine production in cellular models .

Study 1: Screening for Anticancer Activity

In a study conducted by Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model. The study identified several promising candidates that exhibited significant cytotoxicity against various cancer types .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the oxadiazole ring significantly impacted the biological activity of related compounds. The introduction of electron-withdrawing groups like trifluoromethyl enhanced potency while maintaining low cytotoxicity at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how are they methodologically addressed?

  • Answer : The synthesis of this compound involves constructing a quinazolinone core fused with a [1,3]dioxolo group and functionalizing it with a trifluoromethylphenyl-oxadiazole sulfanyl moiety. Key challenges include:

  • Regioselectivity : Ensuring proper substitution at the 6-position of the quinazolinone ring. Stepwise coupling using thiomethylation (e.g., Mitsunobu reaction) followed by oxadiazole ring formation via cyclization of thioamide intermediates can mitigate this .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and acetonitrile/water gradients is recommended for isolating intermediates and final products .
  • Stability : The trifluoromethyl group may hydrolyze under acidic conditions. Use anhydrous solvents and inert atmospheres during reactions involving this moiety .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Answer : A multi-technique approach is essential:

  • NMR Spectroscopy : 1H and 13C NMR confirm the quinazolinone core and substituent integration. For example, the methyl group at position 7 appears as a singlet (~δ 2.5 ppm), while the dioxolo protons resonate as two doublets (~δ 5.9–6.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for the oxadiazole and sulfanyl groups .
  • X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry, especially for the [1,3]dioxolo ring conformation .

Q. How can researchers optimize reaction conditions for introducing the trifluoromethylphenyl-oxadiazole moiety?

  • Answer :

  • Precursor Selection : Start with 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde. React it with a thiomethylated quinazolinone intermediate via nucleophilic substitution (e.g., using NaH in DMF) .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may improve yield if aryl halide intermediates are involved .
  • Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and minimize side products .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

  • Answer : Discrepancies between NMR and MS data often arise from dynamic effects or impurities. Strategies include:

  • Variable Temperature NMR : Detect conformational changes (e.g., ring puckering in the dioxolo group) by acquiring spectra at 25°C and −40°C .
  • 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity, especially between the sulfanyl group and the oxadiazole ring .
  • Supplementary Analysis : Pair MS/MS fragmentation with IR spectroscopy to confirm functional groups like the carbonyl (C=O stretch ~1700 cm⁻¹) .

Q. What computational methods predict the reactivity of this compound in biological systems?

  • Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the oxadiazole and dioxolo motifs as potential binding anchors .
  • DFT Calculations : Analyze electron density maps to predict sites of metabolic oxidation (e.g., the methyl group at position 7) .
  • MD Simulations : Simulate solvation effects to assess stability in aqueous environments, critical for pharmacokinetic profiling .

Q. What strategies ensure scalability of synthesis while maintaining purity?

  • Answer :

  • Process Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) for thiomethylation steps to simplify purification .
  • Continuous Flow Chemistry : Implement microreactors for oxadiazole cyclization to enhance reproducibility and reduce reaction times .
  • Quality Control : Use hyphenated techniques like LC-MS to monitor batch consistency and detect trace impurities (<0.1%) .

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

  • Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via HPLC with UV detection at 254 nm .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for the dioxolo ring) .
  • pH-Solubility Profiling : Use shake-flask methods to measure solubility in buffers (pH 1–12) and correlate with stability data .

Methodological Notes

  • Synthetic Protocols : Always validate reaction yields with triplicate experiments and report error margins (±5%) .
  • Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs, MS chromatograms) in open-access repositories for peer review .
  • Safety : Handle trifluoromethyl precursors in fume hoods due to potential HF release during hydrolysis .

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